molecular formula C11H12BrN3O2 B2508014 3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol CAS No. 2379972-09-3

3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol

Cat. No.: B2508014
CAS No.: 2379972-09-3
M. Wt: 298.14
InChI Key: DHEQCEPCIRJMAW-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol is a complex organic compound that features a bromopyrimidine moiety linked to a furan ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to nucleic acids or proteins, while the furan ring could enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol is unique due to its combination of a bromopyrimidine moiety with a furan ring and a propanol chain. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c12-9-5-14-11(15-6-9)13-3-1-10(16)8-2-4-17-7-8/h2,4-7,10,16H,1,3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEQCEPCIRJMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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